molecular formula C17H15FN4O2 B12166709 N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide

Cat. No.: B12166709
M. Wt: 326.32 g/mol
InChI Key: YBBBETFWDGDSBY-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide is a synthetic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both quinazolinone and pyridine moieties in the structure suggests that this compound may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction, where the quinazolinone derivative reacts with a pyridine carboxylic acid derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Green chemistry principles, such as using environmentally benign solvents and catalysts, can also be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the quinazolinone ring.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and pyridine moieties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The quinazolinone moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity. The pyridine moiety may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide
  • N-[2-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide
  • N-[2-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide

Uniqueness

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and binding affinity to target proteins, making it a valuable candidate for drug development.

Properties

Molecular Formula

C17H15FN4O2

Molecular Weight

326.32 g/mol

IUPAC Name

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C17H15FN4O2/c1-11-21-14-6-5-12(18)10-13(14)17(24)22(11)9-8-20-16(23)15-4-2-3-7-19-15/h2-7,10H,8-9H2,1H3,(H,20,23)

InChI Key

YBBBETFWDGDSBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCNC(=O)C3=CC=CC=N3

Origin of Product

United States

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